Tetrazole Bioisostere: pKa and Hydrogen-Bonding Differentiation vs. VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)
The 1H-tetrazol-1-yl substituent at the meta-phenyl position of CAS 2034365-51-8 provides a carboxylic acid bioisostere with a pKa of ~4.5–4.9, compared to the unsubstituted phenyl ring of VPC-14228 (CAS 19983-28-9) which lacks any ionizable group at physiological pH [1]. In the class of tetrazole-containing AR-DBD inhibitors, VPC-14449 (4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine) demonstrates an IC50 of 0.34 μM against full-length human AR , while VPC-14228 (lacking tetrazole) shows comparable potency but distinct selectivity profiles—SAR indicates that the tetrazole group modulates hydrogen-bonding interactions with the AR-DBD binding pocket residues Q592 and Y594 [2]. No direct IC50 data is available for CAS 2034365-51-8.
| Evidence Dimension | Ionizable group pKa and hydrogen-bond acceptor count at meta-phenyl position |
|---|---|
| Target Compound Data | 1H-tetrazol-1-yl: pKa ~4.5–4.9; 4 nitrogen hydrogen-bond acceptors (no experimental bioactivity data available) |
| Comparator Or Baseline | VPC-14228 (CAS 19983-28-9): unsubstituted phenyl, no ionizable group; VPC-14449: 3-fluoro-2-methoxyphenyl, no tetrazole; AR-DBD IC50 = 0.34 μM |
| Quantified Difference | Tetrazole introduces ~4 orders of magnitude greater acidity vs. unsubstituted phenyl; biological consequence unknown for this specific compound |
| Conditions | Physicochemical property comparison; VPC-14449 IC50 measured in PC3 cells expressing full-length human AR |
Why This Matters
For procurement decisions in drug discovery programs targeting AR-DBD or PI3K, the tetrazole group offers a synthetically incorporated carboxylic acid bioisostere that cannot be accessed through VPC-14228, enabling exploration of binding interactions with polar receptor subpockets.
- [1] Ballatore C, Huryn DM, Smith AB III. Carboxylic acid (bio)isosteres in drug design. ChemMedChem. 2013;8(3):385-395. View Source
- [2] Li H, et al. Discovery of small-molecule inhibitors selectively targeting the DNA-binding domain of the human androgen receptor. J Med Chem. 2014;57(15):6458-6467. View Source
